

MPI-0479605 cell viability GI50 determination

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Compound Focus: MPI-0479605

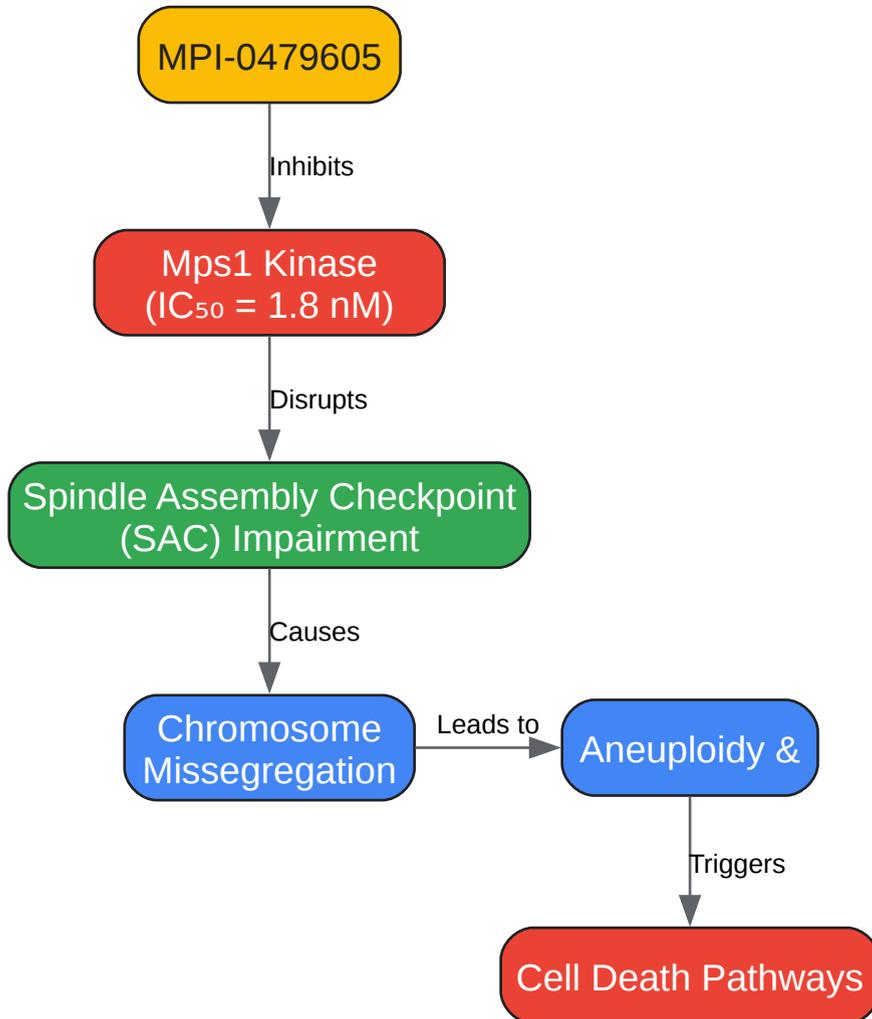
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MPI-0479605: Mechanism and Cellular Effects

MPI-0479605 acts as an **ATP-competitive, selective inhibitor** of the mitotic kinase Mps1 (Monopolar Spindle 1), with a potent **IC50 of 1.8 nM** and demonstrates **>40-fold selectivity** over many other kinases [1] [2]. Its core mechanism and subsequent cellular effects are summarized in the diagram below.

MPI-0479605 Mechanism of Action and Cellular Outcomes



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This disruption of normal mitosis initiates several cell death pathways. In cells with wild-type p53, this often activates a postmitotic checkpoint involving the **ATR-p53-p21 pathway**, leading to growth arrest and inhibition of DNA synthesis [3]. Subsequently, cells undergo **mitotic catastrophe** and/or **apoptosis** [1] [3].

GI50 Determination and Antiproliferative Activity

The antiproliferative effects of **MPI-0479605** have been characterized across a panel of human tumor cell lines, with GI50 values typically ranging from **30 to 100 nM** [1]. The results from key cell lines are summarized in the table below.

Cell Line	Tumor Type	Reported GI50/IC50 (nM)	Experimental Context
A549	Lung Carcinoma	~100 nM [1]	7-day treatment [1]
HCT116	Colon Carcinoma	~30 nM [1]	7-day treatment [1]
Colo205	Colon Carcinoma	~100 nM [1]	7-day treatment [1]
HCT116	Colon Carcinoma	63 nM [4]	Viability assay
DLD-1	Colorectal Adenocarcinoma	153 nM [4]	Viability assay
U2OS	Osteosarcoma	104 nM [4]	Viability assay

Detailed Experimental Protocols

In Vitro Kinase Assay for Mps1 Inhibition

This protocol measures the direct inhibition of Mps1 kinase activity by **MPI-0479605** [1].

- **Recombinant Enzyme:** 25 ng of full-length human Mps1.
- **Reaction Buffer:** 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.
- **Substrate:** 5 μM Myelin Basic Protein (MBP).
- **ATP Concentration:** 40 μM ATP (2xKm) with 1 μCi of [γ-³³P]ATP.
- **Inhibitor Incubation:** The enzyme is pre-incubated with vehicle (DMSO) or **MPI-0479605** in reaction buffer before starting the reaction with ATP/substrate.
- **Reaction Conditions:** Room temperature for 45 minutes.
- **Termination & Detection:** The reaction is stopped with 3% phosphoric acid, spotted onto P81 filter plates, and washed with 1% phosphoric acid. Radioactivity is measured with a scintillation counter to quantify kinase activity [1].

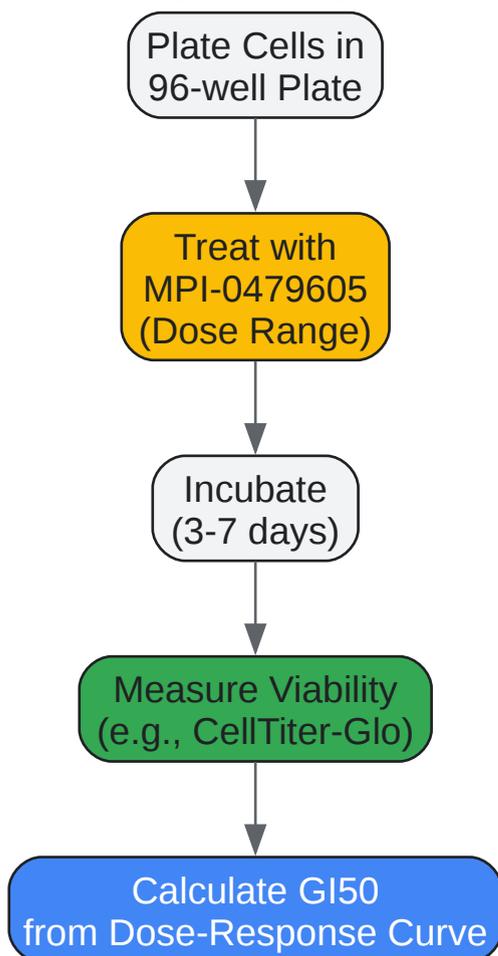
Cell Viability Assay (GI50 Determination)

This protocol details the method used to determine the GI50 values, representing the concentration that reduces cell proliferation by 50% [1].

- **Cell Lines:** A wide panel can be used (e.g., A549, HCT116, Colo205, DU-145, MDA-MB-231) [1].
- **Cell Plating:** Cells are plated in 96-well plates at a density suitable for linear growth over the assay period (e.g., 7.5×10^3 cells/well for an MTT assay) [1] [5].
- **Drug Treatment:** ~24 hours after plating, cells are treated with a concentration range of **MPI-0479605** (e.g., from 1 nM to 10 μ M). Each concentration and controls (vehicle alone) should be tested in multiple replicates.
- **Incubation Time:** Cells are exposed to the inhibitor for a defined period, typically **3 days or 7 days** [1].
- **Viability Readout:** Cell viability is quantified using a metabolic activity assay like **CellTiter-Glo** (which measures ATP levels) or **MTT** (which measures mitochondrial reductase activity) [1] [5].
- **GI50 Calculation:** The GI50 value is calculated from the dose-response curve as the concentration of **MPI-0479605** that results in a 50% reduction in cell viability compared to the vehicle-treated control.

The workflow for the cell viability assay is as follows:

Cell Viability GI50 Assay Workflow



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In Vivo Antitumor Efficacy

MPI-0479605 has demonstrated promising antitumor activity in mouse xenograft models [1] [3].

- **Model:** Mice bearing subcutaneous HCT-116 or Colo-205 human tumor cell xenografts.
- **Formulation:** The compound can be formulated for intraperitoneal (i.p.) injection, for example, in 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [1].
- **Dosing:** Effective regimens include **30 mg/kg administered daily** or **150 mg/kg given every 4 days** [1].
- **Efficacy:** In HCT-116 xenografts, a dose of 30 mg/kg resulted in a **49% tumor growth inhibition (TGI)** [1]. The antitumor effect is associated with the induction of apoptosis and a decrease in cell proliferation within the tumor tissue [3].

Conclusion and Research Implications

MPI-0479605 serves as a potent and selective chemical probe for studying Mps1 function and validates Mps1 inhibition as a viable anticancer strategy. Its well-characterized cellular and in vivo activity provides a strong foundation for further research. A key consideration for the clinical development of this class of drugs is the potential for cancer cells to develop resistance through point mutations in the ATP-binding pocket of Mps1 [4]. Future work may focus on developing next-generation inhibitors or combination therapies to overcome this resistance.

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